Product packaging for 2-Bromo-4'-methylacetophenone-d3(Cat. No.:CAS No. 959605-55-1)

2-Bromo-4'-methylacetophenone-d3

Cat. No.: B586869
CAS No.: 959605-55-1
M. Wt: 216.092
InChI Key: KRVGXFREOJHJAX-FIBGUPNXSA-N
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Description

2-Bromo-4'-methylacetophenone-d3 (CAS 959605-55-1) is a deuterated analog of 2-Bromo-4'-methylacetophenone, where three hydrogen atoms in the methyl group are replaced by deuterium. This isotopically labeled compound is a valuable building block in organic synthesis, particularly for introducing a deuterated 4-methylphenacyl moiety into target molecules . The incorporation of deuterium, a stable isotope of hydrogen, can be leveraged to study reaction mechanisms using mass spectrometry or NMR spectroscopy, as the deuterium label provides a distinct spectroscopic signature. Furthermore, the reactive bromo and ketone functional groups make it a versatile intermediate for constructing more complex chemical architectures. This compound is closely related to its non-deuterated form, 4-Methylphenacyl Bromide, which is a known moisture-sensitive solid . This compound is supplied for laboratory and research purposes only. It is not approved for diagnostic, therapeutic, or clinical applications, nor for administration to humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B586869 2-Bromo-4'-methylacetophenone-d3 CAS No. 959605-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-[4-(trideuteriomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGXFREOJHJAX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the case of isotopically labeled compounds like 2-Bromo-4'-methylacetophenone-d3, specific NMR methods are utilized to both elucidate the molecular structure and quantify the extent of deuterium (B1214612) incorporation.

Deuterium (²H) NMR spectroscopy is a powerful tool for investigating molecular dynamics in solid-state chemistry and for tracking labeled positions within molecules. uea.ac.uknih.gov Unlike proton (¹H) NMR, ²H NMR spectra are governed by the interaction between the nuclear electric quadrupole moment of the deuterium nucleus and the local electric field gradient. nih.gov This interaction is highly sensitive to the orientation and motion of the C-D bond.

For this compound, the deuterium atoms are located on the methyl group. By analyzing the ²H NMR lineshape over a range of temperatures, researchers can gain detailed insights into the rotational dynamics of this specific methyl group. For instance, a static methyl group at low temperatures would exhibit a broad Pake doublet pattern, characteristic of a fixed orientation. As the temperature increases, the onset of rapid rotation of the methyl group around its C₃ axis would lead to a narrowing of the spectrum. Analysis of these lineshape changes allows for the calculation of kinetic parameters, such as activation energies, for the specific molecular motion. uea.ac.uk

Table 1: Theoretical ²H NMR Lineshape Characteristics for the -CD₃ Group in this compound Under Different Motional Regimes

Motional RegimeTemperatureExpected ²H NMR LineshapeDynamic Information Gained
Static LowBroad Pake doublet pattern (~125 kHz width)Baseline spectrum, orientation of the C-D bonds is fixed on the NMR timescale.
Fast Rotation HighAxially symmetric, narrower Pake pattern (~40 kHz width)The methyl group is undergoing rapid three-site jumps or free rotation about its C-C bond axis.
Intermediate Exchange IntermediateComplex, distorted lineshapesThe rate of methyl group rotation is comparable to the NMR timescale, allowing for kinetic analysis.

This table is illustrative and based on established principles of ²H solid-state NMR spectroscopy. uea.ac.uknih.gov

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. emerypharma.commestrelab.com The principle relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. fujifilm.com This allows for quantification without the need for compound-specific response factors often required in chromatographic methods. mestrelab.com

For this compound, ¹H qNMR can be used to determine its purity by integrating the signals from the aromatic protons and comparing them to the integral of a certified internal standard of known concentration. researchgate.net The signal corresponding to the methyl group would be absent in the ¹H NMR spectrum, confirming the successful deuteration at that position. ¹³C qNMR could also be employed, providing quantification based on the carbon signals. The use of deuterated solvents is standard practice to minimize solvent signals in the spectrum. emerypharma.com

Table 2: Illustrative ¹H qNMR Purity Calculation for a Sample of this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Structure Br-CH₂-CO-C₆H₄-CD₃HOOC-CH=CH-COOH
Molar Mass (M) 216.09 g/mol 116.07 g/mol
Mass (m) m_analyte = 25.0 mgm_std = 10.0 mg
¹H Signal Used Aromatic protons (δ ≈ 7.3-7.9 ppm)Olefinic protons (δ ≈ 6.2 ppm)
Number of Protons (N) N_analyte = 4N_std = 2
Integral Value (I) I_analyte = 1.00 (example)I_std = 0.36 (example)
Purity (P) P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) = 99.5% P_std = 100% (Certified)

This table presents a hypothetical calculation based on the established formula for qNMR purity determination. emerypharma.com

High-Resolution Mass Spectrometry (HRMS) Techniques for Deuterium-Labeled Compound Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of isotopically labeled compounds, offering high accuracy and resolving power that allows for the differentiation of ions with very similar mass-to-charge (m/z) ratios. longdom.orgresearchgate.net

HRMS provides the ability to measure the mass of a molecule with exceptional precision, typically to four or five decimal places. alevelchemistry.co.uk This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can confirm the presence of the three deuterium atoms by comparing the measured accurate mass to the theoretical value. lgcstandards.comlgcstandards.com

Furthermore, bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic isotopic pattern in the mass spectrum with two peaks of nearly equal intensity separated by approximately 2 Da. HRMS can resolve these isotopic patterns with high clarity, and the introduction of deuterium adds further complexity that can be precisely modeled and confirmed. longdom.org The accurate mass for the unlabeled compound is 213.00, while for the d3 variant, it is 215.003. lgcstandards.com

Table 3: Comparison of Theoretical Exact Masses for Isotopologues of Labeled and Unlabeled 2-Bromo-4'-methylacetophenone

CompoundMolecular FormulaIsotopologueTheoretical Exact Mass (Da)
2-Bromo-4'-methylacetophenone C₉H₉BrO[M(⁷⁹Br)]⁺211.9888
[M(⁸¹Br)]⁺213.9867
This compound C₉H₆D₃BrO[M(⁷⁹Br)]⁺215.0076
[M(⁸¹Br)]⁺217.0055

Exact masses are calculated based on the most abundant isotopes of C, H, D, O, and the two stable isotopes of Br.

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation of ions, providing valuable structural information. bohrium.com In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. Comparing the MS/MS spectra of a deuterated compound and its unlabeled counterpart is a classic method for elucidating fragmentation pathways. bohrium.comnih.gov

For this compound, key fragmentations would involve cleavage of the bonds adjacent to the carbonyl group. The loss of the bromomethyl radical (•CH₂Br) or the cleavage of the C-C bond between the carbonyl and the aromatic ring are expected fragmentation routes. The presence of the three deuterium atoms on the methyl group serves as a clear label. Any fragment retaining the tolyl group will exhibit a mass shift of +3 Da compared to the corresponding fragment from the unlabeled compound, confirming the fragmentation mechanism.

Table 4: Predicted Key Fragments in MS/MS Analysis of 2-Bromo-4'-methylacetophenone (d0) and its d3-Analogue

Proposed FragmentStructureExpected m/z (d0)Expected m/z (d3)Mass Shift
[M - •Br]⁺ [C₉H₉O]⁺133.0648136.0836+3
[M - •CH₂Br]⁺ [C₈H₇O]⁺119.0491122.0679+3
[M - COCH₂Br]⁺ [C₇H₇]⁺91.054294.0730+3
[M - C₇H₄D₃]⁺ [COCH₂Br]⁺120.9494120.94940

Fragment m/z values are calculated for the monoisotopic species containing ⁷⁹Br.

Vibrational Spectroscopy (IR, Raman) for Conformational and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are highly effective for identifying functional groups and can provide information about molecular conformation and intermolecular interactions. The vibrational frequencies are determined by the masses of the atoms and the strength of the bonds connecting them.

In the analysis of this compound, the spectra would show characteristic bands for the carbonyl group (C=O stretch), the aromatic ring (C=C and C-H stretches), and the carbon-bromine bond (C-Br stretch). The most significant feature for confirming isotopic substitution is the appearance of carbon-deuterium (C-D) vibrational modes. The C-D stretching vibrations of the trideuteriomethyl group are expected to appear in a distinct region of the IR spectrum (typically 2100-2250 cm⁻¹) compared to the C-H stretching vibrations of a standard methyl group (~2850-3000 cm⁻¹). This significant shift to lower frequency is a direct consequence of the heavier mass of deuterium and serves as an unambiguous marker for successful labeling. Computational studies on similar molecules like 2,4'-dibromoacetophenone (B128361) have been used to assign fundamental vibrations. researchgate.net

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Notes
Aromatic C-H Stretch Ar-H3000 - 3100Characteristic of sp² C-H bonds.
Aliphatic C-H Stretch -CH₂Br2900 - 3000From the bromomethyl group.
Aliphatic C-D Stretch -CD₃2100 - 2250Key diagnostic peak for deuteration. Appears at a significantly lower frequency than C-H stretches.
Carbonyl C=O Stretch Ketone1680 - 1700Position can be influenced by conjugation with the aromatic ring.
Aromatic C=C Stretch Ar C=C1580 - 1610Multiple bands are typical for aromatic rings.
C-Br Stretch -CH₂Br500 - 600Found in the fingerprint region of the spectrum.

Frequency ranges are approximate and based on general principles of vibrational spectroscopy and data for analogous structures. researchgate.netnih.gov

Analysis of Deuterium-Induced Isotopic Shifts in Vibrational Modes

The substitution of hydrogen with deuterium, which nearly doubles the atomic mass, leads to the most significant isotopic effects observed in vibrational spectroscopy. nih.gov This effect is particularly pronounced for vibrational modes directly involving the substituted atoms. In this compound, the C-D stretching and bending vibrations of the deuterated methyl group are expected to appear at considerably lower frequencies compared to the C-H vibrations in the non-deuterated (d0) analogue.

The theoretical basis for this shift lies in the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. nih.gov Consequently, the heavier C-D bonds will vibrate at lower wavenumbers than the C-H bonds. This phenomenon allows for the unambiguous assignment of methyl group-related vibrations in the infrared (IR) and Raman spectra.

To illustrate the expected isotopic shifts, the following table presents a hypothetical comparison based on typical shifts observed for methyl group deuteration in similar aromatic compounds.

Table 1: Expected Deuterium-Induced Isotopic Shifts in Vibrational Modes of this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹) for C-H (d0)Expected Wavenumber Range (cm⁻¹) for C-D (d3)
Symmetric CH₃/CD₃ Stretch~2870~2100
Asymmetric CH₃/CD₃ Stretch~2950~2200
Symmetric CH₃/CD₃ Bend~1380~1050
Asymmetric CH₃/CD₃ Bend~1450~1030
CH₃/CD₃ Rock~1040~850

Note: The values for the d0 compound are based on typical ranges for methyl groups attached to aromatic rings. The values for the d3 compound are estimations based on the expected isotopic shift factor.

Correlation of Experimental Spectra with Computational Predictions for Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the stable conformations and vibrational spectra of molecules. dergipark.org.tr For 2-Bromo-4'-methylacetophenone, the rotation around the single bond connecting the carbonyl group and the aromatic ring, as well as the orientation of the bromomethyl group, gives rise to different possible conformers.

A detailed conformational analysis of the closely related molecule, 2,4'-dibromoacetophenone, has been performed using the B3LYP/6-311++G(d,p) level of theory. dergipark.org.tr This study revealed the existence of stable conformers based on the dihedral angle between the phenyl ring and the acetyl group. A similar conformational landscape is expected for 2-Bromo-4'-methylacetophenone.

The most stable conformer is predicted to be the one where the carbonyl group is coplanar with the phenyl ring, which allows for maximum conjugation. The orientation of the C-Br bond relative to the carbonyl group also influences the stability. Computational methods can predict the vibrational frequencies for each of these stable conformers. By comparing the calculated spectra with the experimental IR and Raman spectra, the predominant conformation in the solid state or in solution can be determined.

For this compound, computational modeling would not only predict the stable conformers but also the precise vibrational frequencies for the deuterated molecule. This would allow for a direct, quantitative comparison with experimental data, enabling a detailed assignment of all vibrational modes and a confident determination of the molecular conformation. The calculated isotopic shifts would provide a benchmark for the experimental observations.

The following table outlines the key parameters from a computational study on the analogous 2,4'-dibromoacetophenone, which can be used to infer the conformational properties of 2-Bromo-4'-methylacetophenone.

Table 2: Calculated Conformational Data for 2,4'-Dibromoacetophenone (Analogous to 2-Bromo-4'-methylacetophenone)

ParameterCalculated Value (B3LYP/6-311++G(d,p))
Dihedral Angle (Phenyl-Carbonyl) for Stable Conformer~0°
Calculated Carbonyl Stretch (C=O) Frequency(Scaled) ~1680 cm⁻¹
Calculated C-Br Stretch Frequency(Scaled) ~650 cm⁻¹

Source: Adapted from computational studies on 2,4'-dibromoacetophenone. dergipark.org.tr The values are representative and would require specific calculations for 2-Bromo-4'-methylacetophenone and its d3 isotopologue for precise correlation.

The correlation of experimental and computational data is a cornerstone of modern structural analysis. For this compound, this approach would provide a comprehensive understanding of its conformational preferences and the subtle yet informative effects of isotopic labeling on its vibrational properties.

The Multifaceted Role of this compound in Advanced Chemical Research

The deuterated aromatic ketone, this compound, serves as a vital tool in the realms of organic chemistry and analytical sciences. Its unique isotopic labeling allows for enhanced precision in analytical measurements and provides profound insights into complex chemical processes. This article explores the specific research applications of this compound, focusing on its function as an internal standard, its utility in mechanistic studies, and its role as a precursor in the synthesis of other deuterated molecules.

Indispensable Role as an Internal Standard in Rigorous Analytical Method Development and Validation

Stable isotope-labeled compounds, suchas this compound, are considered the gold standard for internal standards in quantitative analysis, particularly when coupled with mass spectrometry-based techniques. clearsynth.com The key advantage of using a deuterated internal standard is that it is chemically identical to the analyte of interest, but with a different mass. This allows it to co-elute with the analyte during chromatographic separation while being distinguishable by the mass spectrometer.

Quantitative Analysis of Related Compounds in Complex Matrices within Research Studies

The primary application of this compound as an internal standard is in the precise quantification of its non-deuterated counterpart, 2-bromo-4'-methylacetophenone, or other structurally related compounds. In complex sample matrices, such as biological fluids, environmental samples, or pharmaceutical formulations, matrix effects can significantly enhance or suppress the analyte's signal, leading to inaccurate quantification. Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects and any loss during sample preparation. clearsynth.com By comparing the analyte's response to the known concentration of the internal standard, these variations can be effectively normalized, ensuring high precision and accuracy in the analytical results.

Application in Quality Control and Method Validation for Chemical Reference Materials

The reliability of analytical data is paramount in quality control (QC) and the validation of analytical methods for chemical reference materials. This compound is suitable for these applications as it helps to ensure the robustness and reliability of an analytical procedure. clearsynth.com During method validation, the deuterated standard is used to assess parameters such as linearity, accuracy, precision, and recovery. In routine QC analysis, it serves as a constant reference to monitor the performance of the analytical system over time. Chemical suppliers often provide this compound with comprehensive characterization data, ensuring its suitability for regulatory-compliant method development and validation. clearsynth.com

Mechanistic Organic Chemistry Investigations Utilizing Deuterium Labeling

The substitution of hydrogen with its heavier isotope, deuterium, at a specific molecular position can influence the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.

Elucidation of Reaction Pathways and Transition States through Kinetic Isotope Effects

The replacement of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, primarily due to the lower zero-point vibrational energy of the C-D bond. libretexts.org If the C-H bond is broken or formed in the rate-determining step of a reaction, a primary kinetic isotope effect (kH/kD > 1) will be observed, meaning the reaction will proceed more slowly with the deuterated compound. The magnitude of the KIE can provide valuable information about the geometry of the transition state. princeton.edu For example, a large KIE suggests a symmetric transition state where the hydrogen is being transferred midway between the donor and acceptor.

In the case of this compound, the deuterium atoms are located on the methyl group. While these are not typically involved in the primary reactions of the ketone or the bromine, they can be used to probe secondary kinetic isotope effects (SKIEs). SKIEs arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide crucial information about changes in hybridization or hyperconjugation at the transition state. libretexts.org

Tracing of Carbon Skeleton Rearrangements and Migrations in Complex Reactions

Deuterium labeling is an effective strategy for tracing the fate of specific atoms or molecular fragments during complex reactions that involve skeletal rearrangements. By incorporating the d3-methylphenyl group from this compound into a larger molecule, chemists can follow the movement of this tagged moiety through a reaction sequence using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous determination of reaction pathways and the validation or refutation of proposed mechanisms involving intramolecular migrations or rearrangements.

Precursor in the Synthesis of Complex Deuterated Molecules and Specialty Chemicals for Research

This compound can serve as a valuable building block for the synthesis of more complex deuterated molecules. The presence of the reactive α-bromoketone functionality allows for a wide range of chemical transformations, such as nucleophilic substitution, alkylation, and the formation of heterocyclic rings. By utilizing this deuterated precursor, researchers can introduce a d3-methylphenyl group into a target molecule with high isotopic purity. These resulting complex deuterated molecules are themselves valuable research tools, finding applications as internal standards for their non-deuterated analogues or as probes in metabolic, pharmacokinetic, and mechanistic studies. The synthesis of specifically labeled compounds is a cornerstone of modern medicinal and materials chemistry research. researchgate.netresearchgate.net

Research Applications in Organic Chemistry and Analytical Sciences

Precursor in the Synthesis of Complex Deuterated Molecules and Specialty Chemicals for Research

Development of Deuterated Scaffolds for Novel Chemical Entity Discovery

In the field of medicinal chemistry, the development of novel chemical entities (NCEs) is paramount. 2-Bromo-4'-methylacetophenone-d3 serves as a key starting material for the synthesis of deuterated scaffolds, which are molecular frameworks upon which new drug candidates can be built. scholaris.ca The strategic incorporation of deuterium (B1214612) into drug molecules can significantly alter their metabolic profiles. medchemexpress.com This "deuterium effect" can lead to a slower rate of metabolic breakdown, thereby enhancing the pharmacokinetic properties of a potential drug, such as a longer half-life and improved bioavailability.

The process often involves using this compound in multi-step synthetic sequences to create more complex deuterated molecules. scholaris.ca These molecules can then be evaluated for their biological activity. The stability of the deuterium label ensures that it remains in the molecule throughout the synthetic and testing processes, allowing researchers to accurately assess the impact of deuteration on the compound's efficacy and metabolic fate. medchemexpress.com This approach is a key strategy in the design of next-generation therapeutics with improved clinical performance.

Applications in Fluorous Synthesis and Other Specialized Organic Methodologies

Beyond its use in medicinal chemistry, 2-Bromo-4'-methylacetophenone and its deuterated analogue have found applications in specialized organic synthesis methodologies. One such application is in fluorous synthesis. The non-deuterated form, 2-Bromo-4'-methylacetophenone, has been utilized in a general fluorous thiol quenching method. labcompare.comsigmaaldrich.com This technique employs fluorous tags—highly fluorinated functional groups—to simplify the purification of reaction products. While direct applications of the d3-variant in fluorous synthesis are less documented, its similar chemical reactivity suggests its suitability for such methods where isotopic labeling is desired for analytical tracking.

The reactivity of the α-bromoketone functional group in 2-Bromo-4'-methylacetophenone allows it to participate in a variety of chemical transformations, making it a versatile intermediate. guidechem.com For instance, it is used in the preparation of hydroxyquinolinones and N-derivatized carboxamides. labcompare.comsigmaaldrich.com The deuterated version, this compound, can be employed in these same reactions to produce isotopically labeled products, which are invaluable for mechanistic studies or as internal standards in quantitative analyses.

Research on Deuterated Analogues for Environmental Fate and Degradation Studies

Understanding the environmental impact of chemical compounds is a critical area of research. Deuterated analogues of potential environmental contaminants, such as those that can be synthesized from this compound, are instrumental in studying their environmental fate and degradation pathways. Isotopic labeling allows for the precise tracking of a compound and its breakdown products in complex environmental matrices like soil and water. researchgate.net

By using a deuterated standard, researchers can distinguish the target compound from naturally occurring background substances, leading to more accurate measurements of its persistence, mobility, and transformation in the environment. researchgate.net Although specific environmental fate studies citing this compound are not prevalent in the reviewed literature, the principles of using isotopically labeled compounds in such studies are well-established. researchgate.net The synthesis of deuterated analogues of pesticides or industrial chemicals from this starting material would enable more robust and sensitive monitoring of their environmental behavior.

Advanced Applications in Impurity Profiling and Forensic Chemical Analysis Research

In the realm of forensic science, precision and accuracy are of utmost importance. This compound has emerged as a critical tool for law enforcement and forensic laboratories, particularly in the analysis of illicitly manufactured substances.

Development of Analytical Standards for Tracing Synthetic Routes of Illicit Substances

2-Bromo-4'-methylacetophenone is a known precursor or intermediate in the synthesis of certain controlled substances, particularly synthetic cathinones. incb.org The deuterated version, this compound, serves as an invaluable stable isotope-labeled internal standard for the quantitative analysis of these substances by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). lgcstandards.comlgcstandards.com

The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry because it co-elutes with the non-labeled analyte and behaves nearly identically during sample preparation and ionization, correcting for any variations in the analytical process. This leads to highly accurate and reliable quantification of the target substance in seized drug samples. Furthermore, the presence of specific precursors and their byproducts can provide crucial intelligence about the synthetic route employed in an illicit laboratory. unodc.org By developing analytical methods that can detect and quantify these marker compounds using deuterated standards like this compound, forensic chemists can help to trace the origins of illicit drugs and identify new manufacturing trends. incb.org

ParameterDescriptionRelevance in Forensic Analysis
AnalyteIllicitly synthesized synthetic cathinoneTarget compound for detection and quantification.
Internal StandardThis compoundProvides accurate quantification by correcting for analytical variability.
Analytical TechniqueGC-MS or LC-MSSeparates and identifies compounds in a complex mixture.
OutcomePrecise concentration of the illicit substanceProvides crucial evidence for legal proceedings and intelligence gathering.

Characterization of Degradation Products and Impurity Signatures in Research Samples

Beyond its use as a quantitative standard, this compound is also instrumental in the characterization of degradation products and the profiling of impurities in chemical samples. In both pharmaceutical quality control and forensic analysis, understanding the impurity profile of a substance is essential. unodc.org Impurities can provide insights into the manufacturing process, storage conditions, and age of a sample. unodc.org

Computational and Theoretical Investigations of Deuterated Acetophenones

Density Functional Theory (DFT) Calculations for Deuterium-Containing Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size, including substituted acetophenones. researchgate.net These methods are instrumental in predicting a wide range of molecular properties by approximating the electron density of a system.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For molecules like 2-Bromo-4'-methylacetophenone-d3, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to locate the minimum energy structure. researchgate.net

DFT calculations are highly effective at predicting spectroscopic data, which can then be compared with experimental results for validation. researchgate.net For nuclear magnetic resonance (NMR) spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate nuclear shielding tensors, which correspond to chemical shifts. ruc.dk Isotope effects on NMR chemical shifts, particularly for carbon atoms near the site of deuteration, can be accurately predicted and are understood to arise from changes in the vibrationally averaged bond lengths and the electronic environment. ruc.dk

Vibrational frequencies, corresponding to peaks in infrared (IR) and Raman spectra, are also readily calculated. The most significant and predictable change upon deuteration is the shift of vibrational modes involving the substituted atom. For this compound, the C-D stretching and bending frequencies of the methyl group are expected at significantly lower wavenumbers than the corresponding C-H modes due to the heavier mass of deuterium (B1214612). For instance, a typical C-H stretch appears around 2900-3000 cm⁻¹, whereas a C-D stretch is found closer to 2100-2200 cm⁻¹. This predictable shift is a powerful tool for assigning spectral features. arxiv.org

Molecular Dynamics Simulations and Quantum Chemical Modeling

While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations and other quantum chemical models allow for the investigation of molecular motion and chemical transformations over time. researchgate.net

For reactions involving C-H bond activation, such as iridium-catalyzed H/D exchange, computational studies can rationalize site-selectivity and the energetics of intermediate steps. rsc.orgsnnu.edu.cn In the context of this compound, theoretical models could be used to study reactions at the brominated acetyl group or the deuterated methyl group. Comparing the calculated energy profiles for the deuterated and non-deuterated reactants allows for the prediction of kinetic isotope effects (KIEs), where the reaction rate changes upon isotopic substitution. A significant KIE often indicates that the C-H/C-D bond is broken in the rate-determining step of the reaction.

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity. While the replacement of hydrogen with deuterium is electronically subtle, its main influence is on the vibrational properties of the molecule. The fundamental shapes and energies of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are largely preserved.

However, these calculations can map the electrostatic potential, showing regions of positive (electron-poor) and negative (electron-rich) charge, which are indicative of sites susceptible to nucleophilic or electrophilic attack, respectively. Reactivity descriptors derived from these calculations, such as the HOMO-LUMO gap, hardness, and electrophilicity index, can be used to compare the intrinsic reactivity of different compounds. For this compound, these descriptors would be nearly identical to its protium (B1232500) analogue, confirming that its primary chemical reactivity is governed by the bromoacetyl and phenyl functionalities, rather than the isotopic nature of the methyl group.

Future Research Trajectories and Emerging Applications

Development of Novel Catalytic and Biocatalytic Deuteration Methodologies

The synthesis of specifically deuterated compounds like 2-Bromo-4'-methylacetophenone-d3 is driving innovation in deuteration methodologies. Future research is focused on developing more efficient, selective, and sustainable catalytic and biocatalytic techniques.

Catalytic Approaches: Traditional methods for introducing deuterium (B1214612) often require harsh conditions or expensive reagents. Emerging techniques like catalytic transfer deuteration are gaining traction as they avoid the need for high-pressure deuterium gas and offer new avenues for selective deuterium incorporation. marquette.edubohrium.com Recent advancements have also highlighted the use of photocatalysis and electrochemistry to achieve deuteration under mild conditions, which could be applied to the synthesis of complex molecules like this compound. nih.govrsc.orgresearchgate.net

Biocatalytic Innovations: Biocatalysis offers a highly selective and environmentally friendly alternative for deuteration. researchgate.net Enzymes, such as those dependent on nicotinamide (B372718) cofactors, can facilitate the asymmetric incorporation of deuterium, a feature that is particularly valuable in pharmaceutical research. nih.gov Future developments may see the use of engineered enzymes to produce a wider range of specifically deuterated compounds with high isotopic purity. nih.govchemrxiv.orgchemrxiv.org The use of deuterium oxide (D₂O) as a cheap and abundant deuterium source is a key advantage of these biocatalytic systems. nih.govchemrxiv.orgchemrxiv.org

Advanced Applications in Targeted Metabolomics and Isotope Tracing in Biological Systems Research

Deuterated compounds are invaluable tools in metabolomics and isotope tracing studies. This compound, as a stable isotope-labeled internal standard, has significant potential in these areas.

Targeted Metabolomics: In targeted metabolomics, stable isotope-labeled internal standards are crucial for accurate quantification of metabolites in complex biological samples. thermofisher.comiroatech.comisolife.nl The use of deuterated standards helps to correct for variations in sample preparation and analysis, leading to more reliable and reproducible data. thermofisher.comisolife.nl As a deuterated analog of a potential metabolite or xenobiotic, this compound could be used to precisely measure the levels of its non-deuterated counterpart in biological fluids.

Isotope Tracing: Isotope tracing with deuterium allows researchers to follow the metabolic fate of molecules within a biological system. metsol.commdpi.com By introducing a deuterated compound and tracking its transformation, scientists can elucidate metabolic pathways and fluxes. mdpi.comresearchgate.net While direct applications of this compound in this context are not yet documented, its structure suggests potential use in studying the metabolism of acetophenone (B1666503) derivatives, which are found in various natural products and can be formed from environmental exposures. Single-cell Raman microspectroscopy coupled with deuterium isotope probing (Raman-DIP) is an emerging technique that can visualize the metabolic activity of individual cells by tracking the incorporation of deuterium. bohrium.com

Integration with High-Throughput Screening and Automated Synthesis Platforms for Deuterated Libraries

The demand for a diverse range of deuterated compounds for various research applications is driving the integration of deuteration chemistry with high-throughput screening (HTS) and automated synthesis platforms.

Automated Synthesis: The development of automated platforms for chemical synthesis is accelerating the discovery and optimization of new reactions and molecules. adesisinc.com These platforms can be adapted for the synthesis of deuterated compound libraries, enabling the rapid production of a wide array of isotopically labeled molecules. nih.govacs.orgresearchgate.net This would allow for the efficient generation of derivatives of this compound with different substitution patterns, expanding the toolbox of available analytical standards. The use of robotic liquid handlers can significantly increase the throughput of preparing isotopically labeled samples for analysis. nih.gov

High-Throughput Screening: HTS methodologies can be employed to screen these deuterated libraries for various properties, such as their utility as internal standards in different analytical matrices or their effects in biological assays. The combination of automated synthesis and HTS will be instrumental in discovering novel applications for deuterated compounds like this compound.

Exploration of Solid-State and Material Science Applications for Deuterated Compounds in Advanced Research

The unique properties of deuterium can influence the physical characteristics of materials, opening up new avenues for research in solid-state chemistry and material science.

Solid-State NMR: Deuterium solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of solid materials. acs.orgwikipedia.org The presence of deuterium can simplify NMR spectra and provide valuable information about molecular orientation and motion. nih.govchemrxiv.org Deuterated compounds can be used to probe the local environment within a material, and ssNMR studies of materials incorporating molecules like this compound could provide insights into intermolecular interactions and dynamics.

Isotope Effects in Materials: The substitution of hydrogen with deuterium can lead to significant isotope effects on the physical properties of materials, such as their phase transition temperatures and conductivity. rsc.org This "isotopic polymorphism" is a result of changes in intermolecular forces upon deuteration. rsc.org Research in this area could explore how the incorporation of deuterated molecules like this compound into organic materials, such as polymers or organic light-emitting diodes (OLEDs), might alter their properties for advanced applications. nih.gov The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to more stable materials. unam.mx

Design of Next-Generation Analytical Standards for Emerging Contaminants and Pharmaceuticals

The increasing concern over emerging contaminants and the continuous development of new pharmaceuticals necessitate the creation of novel and reliable analytical standards.

Emerging Contaminants: Emerging contaminants, such as pharmaceuticals, personal care products, and industrial chemicals, are increasingly being detected in the environment. Accurate monitoring of these compounds requires the use of high-quality analytical standards. brjac.com.brmdpi.comnih.govsajs.co.za Isotope dilution mass spectrometry, which utilizes isotopically labeled internal standards, is a preferred method for the quantification of these contaminants due to its accuracy and ability to compensate for matrix effects. ny.gov Deuterated compounds like this compound can serve as precursors or structural analogs for the synthesis of internal standards for a wide range of emerging contaminants.

Pharmaceuticals: In the pharmaceutical industry, deuterated compounds are essential for various stages of drug discovery and development. nih.govresolvemass.casimsonpharma.com They are used as internal standards in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drug candidates. nih.govnih.gov Furthermore, the selective incorporation of deuterium into a drug molecule can alter its metabolic profile, potentially leading to improved therapeutic properties. unam.mx The development of robust and scalable methods for the synthesis of deuterated pharmaceutical standards is an active area of research. iaea.orgmdpi.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4'-methylacetophenone-d3 in laboratory settings?

The synthesis of this compound typically involves bromination of its non-deuterated precursor, 4'-methylacetophenone, using brominating agents like N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts (e.g., FeCl₃). For deuterated analogs, deuterated starting materials or deuterium exchange protocols under controlled conditions (e.g., acidic D₂O environments) are employed. Industrial-scale synthesis may use continuous flow reactors for optimized yield and purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling: Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. In case of skin contact, wash immediately with water and soap .
  • Storage: Keep in airtight, light-resistant containers at 2–8°C in a dry environment. Ensure separation from incompatible substances (e.g., strong oxidizers) .

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

  • NMR: ¹H NMR (to confirm deuterium incorporation via absence of specific proton signals), ¹³C NMR, and ²H NMR for isotopic purity.
  • Mass Spectrometry: High-resolution MS to verify molecular weight and isotopic distribution.
  • X-ray Crystallography: For definitive structural confirmation (using methods like SHELXL refinement) .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its reactivity in organic synthesis?

Deuterium incorporation can alter reaction kinetics due to the kinetic isotope effect (KIE), slowing bond-breaking steps involving C-D bonds. This is particularly useful in mechanistic studies to identify rate-determining steps. For example, in nucleophilic substitutions, deuterated analogs may exhibit reduced reactivity compared to non-deuterated counterparts, aiding in reaction pathway analysis .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

  • Challenges: Side reactions (e.g., over-bromination), isotopic dilution, and purification inefficiencies.
  • Solutions: Optimize stoichiometry and temperature gradients in flow reactors. Use advanced purification techniques like recrystallization in deuterated solvents or preparative HPLC to maintain isotopic integrity .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point) across studies?

Discrepancies often arise from impurities or variations in isotopic purity. Reproduce synthesis under standardized conditions and validate purity via HPLC or GC-MS. Cross-reference with differential scanning calorimetry (DSC) for precise melting point determination .

Q. What role does this compound play in pharmacokinetic studies?

As a deuterated analog, it is used to trace metabolic pathways via isotopic labeling. Deuterium substitution can enhance metabolic stability, reducing first-pass effects and improving drug half-life. Applications include LC-MS/MS studies to quantify metabolite formation in vivo .

Methodological Considerations

Q. How can isotopic purity be quantified in this compound?

  • ²H NMR: Directly measures deuterium content.
  • Isotopic Ratio Mass Spectrometry (IRMS): Provides precise D/H ratios.
  • Elemental Analysis: Confirms bromine and deuterium stoichiometry .

Q. What computational tools are suitable for predicting the reactivity of deuterated analogs like this compound?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-31G* basis sets) can model isotopic effects on transition states and reaction energetics. Software like Gaussian or ORCA is commonly employed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.